(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-3-10-22-15-9-8-13(2)11-17(15)27-19(22)21-18(24)12-23-14-6-4-5-7-16(14)26-20(23)25/h1,4-9,11H,10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWOXUSZENRJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C4=CC=CC=C4OC3=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates various structural motifs, including a benzo[d]thiazole moiety and an oxo-benzoxazole, which may contribute to its pharmacological properties.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 377.4 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1173541-01-9 |
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, which are summarized below:
Anticancer Activity
Research indicates that compounds containing thiazole and oxazole moieties often display significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Antimicrobial Properties
The presence of the benzo[d]thiazole structure is associated with antimicrobial activity. Studies have demonstrated that derivatives of this class can inhibit the growth of bacteria and fungi, suggesting a potential role in treating infectious diseases.
Anti-inflammatory Effects
The alkyne substituent in the compound may contribute to anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, indicating a possible therapeutic application in inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the mechanisms of action and structure-activity relationships (SAR).
- Antitumor Activity : A study found that thiazole derivatives exhibited potent antitumor effects against human cancer cell lines, with some compounds outperforming standard chemotherapy agents like doxorubicin .
- Antimicrobial Efficacy : Research on benzothiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Mechanistic Insights : Computational studies suggest that the binding affinity of these compounds to target proteins could be enhanced by specific structural features such as hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structural motifs to (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) demonstrate significant antimicrobial properties. For instance, derivatives of benzothiazole are known to exhibit activity against a range of bacterial and fungal strains, suggesting that this compound may also possess similar effects .
-
Anticancer Potential :
- The presence of the thiazole and oxazole rings in the structure has been linked to anticancer properties. Research has indicated that various derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .
- Anti-inflammatory Effects :
Synthetic Methodologies
The synthesis of (E)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be achieved through various synthetic pathways, which include:
- Condensation Reactions :
- Functional Group Modifications :
Case Studies
Several case studies have highlighted the applications and efficacy of similar compounds:
- Antimicrobial Studies :
- Cancer Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzothiazole/acetamide derivatives:
Key Structural and Functional Insights:
Substituent-Driven Bioactivity: The nitro group in ’s compound enhances VEGFR-2 inhibition, while the thiocyanate in ’s derivatives correlates with antimicrobial/anti-HIV activity. The target compound’s 2-oxobenzo[d]oxazol-3-yl group may mimic kinase-binding motifs seen in and . Propargyl vs.
Synthetic Approaches :
- Click chemistry (1,3-dipolar cycloaddition) in and nucleophilic substitution in are common strategies for benzothiazole-acetamide hybrids. The target compound may employ similar routes, leveraging copper-catalyzed alkyne-azide cycloaddition for propargyl incorporation.
Pharmacokinetic Considerations :
- The 6-methyl group on the benzothiazole core in the target compound likely increases lipophilicity compared to ’s trifluoromethyl derivatives, which balance solubility and membrane permeability.
Therapeutic Potential: While ’s benzo[d]oxazol-3-yl acetamide is a diagnostic tool, the target compound’s hybrid structure suggests broader therapeutic applicability, pending empirical validation.
Q & A
Q. What are the optimal synthetic routes for (E)-N-(6-methyl-3-(prop-2-yn-1-yl)...acetamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), which efficiently assemble complex structures from simpler precursors. Key steps include:
- Copper-catalyzed 1,3-dipolar cycloaddition for forming heterocyclic cores (e.g., triazole or thiazole rings) under mild conditions (room temperature, tert-BuOH/H₂O solvent system) .
- TLC monitoring (hexane:ethyl acetate 8:2) to track reaction progress and ensure purity .
- Purification via recrystallization (ethanol) or column chromatography .
- Example protocol: Stirring precursors with Cu(OAc)₂ (10 mol%) for 6–8 hours, followed by extraction and solvent evaporation .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm connectivity of the benzothiazole, benzoxazolone, and propynyl groups. Key signals include aromatic protons (δ 7.2–8.6 ppm) and carbonyl resonances (C=O at ~165–170 ppm) .
- HRMS for molecular weight validation (e.g., [M+H]⁺ calculated vs. observed) .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H at ~3260 cm⁻¹) .
Q. What preliminary biological activities are associated with structurally analogous benzothiazole derivatives?
- Methodological Answer : Analogous compounds exhibit antimicrobial and anticancer properties. For initial screening:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to standard chemotherapeutics .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Note: Substituents like bromine or methyl groups enhance bioactivity by improving target binding .
Q. Which solvents and catalysts are critical for optimizing reaction yields?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; tert-BuOH/H₂O for cycloadditions .
- Catalysts : Cu(OAc)₂ for azide-alkyne couplings , palladium complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Bases : Triethylamine or NaH for deprotonation in amide bond formation .
Q. How can researchers assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct stability studies by:
- Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- pH-dependent stability tests : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
- Light sensitivity : Expose to UV-Vis light and track changes using UV spectroscopy .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential enzyme inhibition or receptor modulation?
- Methodological Answer :
- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the benzoxazolone carbonyl and hydrophobic interactions from the methyl/propynyl groups .
- Enzyme assays : Measure inhibition of COX-2 or topoisomerase II using fluorogenic substrates .
- SAR studies : Modify the propynyl or methyl groups and compare bioactivity to identify critical pharmacophores .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps and charge distribution. The benzothiazole ring often acts as an electron-deficient moiety, influencing electrophilic reactivity .
- MD simulations : Simulate solvation effects in water/DMSO to predict solubility and aggregation tendencies .
Q. What strategies improve the compound’s bioavailability and target selectivity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for enhanced permeability .
- Lipinski’s Rule compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to optimize pharmacokinetics .
- Targeted delivery : Conjugate with antibodies or nanoparticles for site-specific action .
Q. How do structural modifications impact cytotoxicity and off-target effects?
- Methodological Answer :
- Comparative cytotoxicity assays : Test analogs with varying substituents (e.g., chloro vs. methyl) on normal cell lines (e.g., HEK293) vs. cancer cells .
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cells, highlighting pathways like apoptosis or oxidative stress .
Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Metabolomics : LC-MS/MS to identify active metabolites vs. parent compound contributions .
- Crystallography : Solve X-ray structures of the compound bound to targets (e.g., crystallized enzyme complexes) to validate docking predictions .
- Dose-response validation : Repeat assays with rigorous controls (e.g., ATP levels for viability assays) to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
